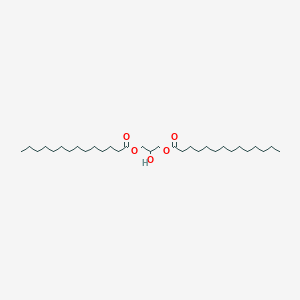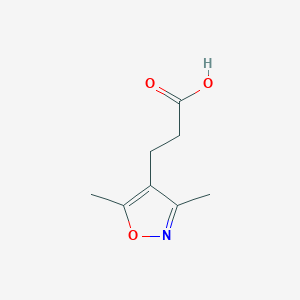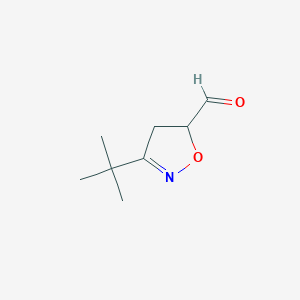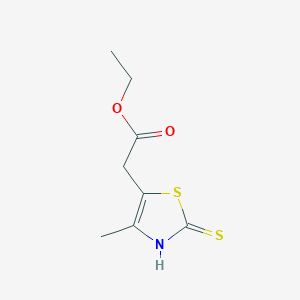
Glyceryl 1,3-dimyristate
概要
説明
Glyceryl 1,3-dimyristate is a specific form of diacylglycerol, a compound derived from glycerol and myristic acid. This compound is part of a broader class of glycerides that are essential in various industrial and biochemical processes due to their unique physicochemical properties.
Synthesis Analysis
The synthesis of compounds similar to this compound involves enzymatic and chemical methods. Regioisomerically pure diacylglycerols, such as 1,3-dimyristoylglycerol, can be obtained from glycerol and carboxylic acid vinyl esters using lipase from Mucor mihei. The hydroxyl group in these glycerol derivatives can be further modified to introduce various functional groups, showcasing the versatility of diacylglycerol synthesis (Haftendorn & Ulbrich-Hofmann, 1995).
科学的研究の応用
Production of 1,3-Propanediol :
- Glyceryl 1,3-dimyristate, as a glycerol derivative, is significant in the microbial production of 1,3-propanediol, a valuable chemical used in polycondensates such as polyesters. Different bacterial species like Klebsiella pneumoniae, Citrobacter freundii, and Clostridium species have been investigated for their effectiveness in converting glycerol to 1,3-propanediol (Barbirato et al., 1998); (Biebl et al., 1999); (Nakamura & Whited, 2003).
- Clostridium butyricum, specifically, has been highlighted for its ability to use crude glycerol directly from biodiesel production, converting it efficiently to 1,3-propanediol (Wilkens et al., 2012).
Cosmetic Applications :
- This compound functions as a skin conditioning agent in cosmetics. It is produced from refined vegetable oils and processed with hydrogenation and fractionation techniques. Safety assessments indicate that it does not present significant toxicity risks, and is not irritating, sensitizing, or photosensitizing (International journal of toxicology, 2007).
Metabolic Engineering :
- Advances in metabolic engineering have enabled the development of genetically engineered strains for efficient biosynthesis of 1,3-propanediol from glycerol, enhancing yield and overcoming production barriers posed by natural microorganisms (Yang et al., 2018).
Pharmacokinetics and Pharmacodynamics :
- This compound's derivatives, such as glyceryl trinitrate, have applications in medical treatment, particularly in the treatment of angina and heart failure. The metabolism of these compounds involves the formation of nitric oxide and is influenced by genetic factors (Li et al., 2006); (Chen et al., 2002).
作用機序
Target of Action
Glyceryl 1,3-dimyristate, also known as 1,3-Dimyristin, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
As a biochemical reagent, it is likely to interact with its targets in a manner that facilitates life science research .
Biochemical Pathways
It’s worth noting that glycerol derivatives can play a role in various biochemical pathways, such as the embden-meyerhof-parnas pathway .
Result of Action
As a biochemical reagent, it is likely to have effects that facilitate life science research .
Safety and Hazards
特性
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADYBWICRJWGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228331 | |
| Record name | Glyceryl 1,3-dimyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(14:0/0:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0055952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7770-09-4 | |
| Record name | 1,3-Dimyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyceryl 1,3-dimyristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8G6O94TLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,3-Dimyristin be separated from other similar compounds found in natural sources?
A1: Yes, 1,3-Dimyristin can be separated from other diacylglycerols (DAGs) found in vegetable oils. A study by demonstrated the successful separation of 1,2(2,3)- and 1,3-positional isomers of DAGs, including 1,3-Dimyristin, using reversed-phase high-performance liquid chromatography (RP-HPLC) [, ]. This method employed isocratic elution with 100% acetonitrile and UV detection at 205 nm, effectively distinguishing 1,3-Dimyristin from other DAG molecular species based on their unique retention times [, ].
Q2: What is the typical concentration range of 1,3-Dimyristin found in natural sources?
A2: While the provided research articles do not specify the typical concentration of 1,3-Dimyristin in natural sources, they describe a sensitive method for quantifying it. The RP-HPLC method mentioned earlier exhibits linearity over three orders of magnitude, with limits of detection and quantitation ranging from 0.2-0.7 µg/mL for 1,3-dilinolein to 0.6-1.9 µg/mL for 1,2-dioleoyl-sn-glycerol [, ]. This suggests that the method is capable of detecting and quantifying 1,3-Dimyristin within a similar concentration range in complex mixtures extracted from natural sources.
Q3: Are there analytical methods for quantifying similar compounds in tobacco?
A3: Yes, gas chromatography methods have been developed to quantify compounds like solanesol, a trisesquiterpenoid alcohol found in tobacco leaves []. Researchers used high-temperature gas chromatography with a Dexsil 300 GC column and 1,3-Dimyristin as an internal standard to analyze free and total solanesol content in tobacco samples []. This highlights the application of 1,3-Dimyristin as an internal standard in analytical techniques for quantifying similar compounds in complex matrices like tobacco.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)






![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)

